molecular formula C13H18BrN B13193770 3-(4-Bromophenyl)-4-propylpyrrolidine

3-(4-Bromophenyl)-4-propylpyrrolidine

Cat. No.: B13193770
M. Wt: 268.19 g/mol
InChI Key: UVWVVITWJWJWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to the third carbon of the pyrrolidine ring and a propyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-propylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization with a suitable reagent, such as sodium hydride, to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Phenyl derivatives or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-4-propylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-propylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-4-propylpyrrolidine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-4-propylpyrrolidine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)-4-propylpyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

3-(4-bromophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18BrN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3

InChI Key

UVWVVITWJWJWIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.